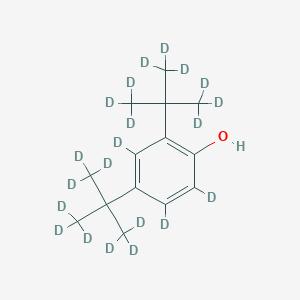
2,4-Di-tert-butylphenol-d21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di-tert-butylphenol-d21 is a deuterated form of 2,4-Di-tert-butylphenol, a phenolic compound known for its antioxidant properties. This compound is characterized by the presence of two tert-butyl groups attached to the phenol ring, which enhances its stability and reactivity. The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenol typically involves the Friedel-Crafts alkylation of phenol with isobutylene. This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites. The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Industrial Production Methods
In industrial settings, the production of 2,4-Di-tert-butylphenol involves mixing phenol with a catalyst, followed by the addition of isobutene. The catalyst used is often a transition metal oxide doped molecular sieve, such as La2O3 or CeO2. The reaction is carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2,4-Di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives .
科学研究应用
2,4-Di-tert-butylphenol-d21 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways, particularly in the context of deuterium isotope effects.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and its effects on biological systems.
Medicine: Research has shown its potential in developing therapeutic agents due to its ability to neutralize free radicals and reduce oxidative damage.
Industry: It is used in the production of antioxidants for polymers, rubber, and plastics, enhancing their durability and stability .
作用机制
The primary mechanism by which 2,4-Di-tert-butylphenol-d21 exerts its effects is through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and materials. The compound also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, which contributes to its neuroprotective effects .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylhydroxybenzene: Another phenolic compound with antioxidant properties.
Uniqueness
2,4-Di-tert-butylphenol-d21 is unique due to the presence of deuterium atoms, which makes it particularly useful in studying reaction mechanisms and isotope effects. Its antioxidant properties and ability to inhibit monoamine oxidase also distinguish it from other similar compounds .
生物活性
2,4-Di-tert-butylphenol (DTBP) is a phenolic compound that has garnered significant attention due to its diverse biological activities and applications. The deuterated form, 2,4-Di-tert-butylphenol-d21, is particularly useful in research for tracing and quantifying biological interactions. This article reviews the biological activity of 2,4-DTBP, focusing on its mechanisms of action, toxicological effects, and potential applications in pest control and medicinal chemistry.
- Molecular Formula : C14H22O
- Molecular Weight : 206.33 g/mol
- CAS Number : 96-76-4
Sources and Production
2,4-DTBP is produced by various organisms, including bacteria, fungi, and plants. It is often found in essential oils and as a secondary metabolite. Notably, it has been identified in at least 169 species across multiple taxa, indicating its widespread ecological role .
Toxicity
2,4-DTBP exhibits potent toxicity against a range of organisms. Studies have shown that it can affect both microbial and higher organisms, including plants and animals. Its autotoxic properties raise questions about its ecological functions and evolutionary advantages .
The biological activity of 2,4-DTBP is primarily attributed to its ability to interact with various molecular targets:
- Odorant Receptors : Recent studies have identified DTBP as an agonist for insect odorant receptors. It specifically binds to the Orco subunit of these receptors in Drosophila melanogaster, leading to activation that could be harnessed for pest control strategies .
- Antioxidant Properties : DTBP has been recognized for its antioxidant capabilities, which may contribute to its protective effects in biological systems .
1. Insect Pest Control
A study demonstrated that DTBP effectively activates insect odorant receptors at concentrations as low as 13.4 μM. This interaction suggests potential applications in developing environmentally friendly pest control agents .
2. Human Exposure
Research has indicated unexpectedly high levels of DTBP in human urine samples, raising concerns about exposure and potential health impacts. This finding necessitates further investigation into the sources and effects of DTBP exposure in humans .
Comparative Biological Activity
| Compound | Biological Activity | Source |
|---|---|---|
| 2,4-Di-tert-butylphenol | Toxicity against bacteria, fungi; odorant receptor agonist | Various organisms |
| Analog A (e.g., 2-tert-butylphenol) | Lower toxicity; less receptor interaction | Limited sources |
| Analog B (e.g., 2-sec-butylphenol) | Antioxidant properties; moderate toxicity | Plant extracts |
属性
分子式 |
C14H22O |
|---|---|
分子量 |
227.45 g/mol |
IUPAC 名称 |
2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D |
InChI 键 |
ICKWICRCANNIBI-HLTYWXIHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H] |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















